3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 3-methoxybenzoyl chloride with 3,4,6-trimethyl-2-aminobenzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide.
Reduction: Formation of dihydro-3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide.
Substitution: Formation of 3-halogen-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- This compound derivatives
- Other benzothiazole derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its methoxy group and trimethyl substitution enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-8-12(2)16-15(9-11)23-18(20(16)3)19-17(21)13-6-5-7-14(10-13)22-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZFOAMLHPKPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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